molecular formula C24H21N3O4S B418090 Benzyl {[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate CAS No. 361166-84-9

Benzyl {[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate

Cat. No.: B418090
CAS No.: 361166-84-9
M. Wt: 447.5g/mol
InChI Key: UBBAFFRJHAQSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Benzyl {[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate represents a complex heterocyclic compound with the molecular formula C₂₄H₂₁N₃O₄S and a molecular weight of 447.5 g/mol. The compound is catalogued in the PubChem database under the identifier CID 3144019, with the Chemical Abstracts Service (CAS) registry number 361166-84-9. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is benzyl 2-[[3,5-dicyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate, which precisely describes its structural components and connectivity.

The nomenclature reflects the compound's multi-functional nature, incorporating several distinct chemical motifs within a single molecular framework. The benzyl acetate portion provides a potential site for hydrolytic cleavage, while the dicyano groups contribute to electron-withdrawing properties that significantly influence the compound's reactivity profile. The presence of the 2-ethoxyphenyl substituent introduces additional steric and electronic considerations that affect both synthetic approaches and biological activity patterns. The sulfanyl linkage serves as a crucial connection point between the pyridine core and the acetate moiety, creating opportunities for diverse chemical transformations and biological interactions.

Alternative nomenclature systems have been employed to describe this compound, including variations that emphasize different structural features. These include benzyl 2-{[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate and benzyl 2-((3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate. The systematic naming conventions reflect the compound's classification within the broader category of substituted pyridine derivatives, specifically those containing dicyano functionality that has become increasingly important in contemporary medicinal chemistry research.

Historical Context in Dicyanopyridine Chemistry

The development of 3,5-dicyanopyridine derivatives has emerged as a significant area of research within heterocyclic chemistry, particularly following the recognition of their potential as adenosine receptor ligands. The amino-3,5-dicyanopyridine scaffold has been extensively investigated since the early 2000s, with researchers identifying its unique ability to interact with various biological targets through multiple mechanisms. The historical progression of this chemical class began with simple dicyanopyridine structures and has evolved to encompass increasingly complex derivatives such as the benzyl compound under investigation.

The creation date of this compound in chemical databases traces back to August 9, 2005, indicating its relatively recent emergence in the chemical literature. This timeline coincides with the broader expansion of dicyanopyridine research that gained momentum in the mid-2000s as researchers began to appreciate the versatility of this scaffold for drug discovery applications. The compound's development represents part of a systematic effort to explore structural modifications that could enhance biological activity while maintaining favorable pharmacological properties.

The evolution of dicyanopyridine chemistry has been driven by the recognition that these compounds can serve as multifaceted ligands capable of interacting with diverse biological targets. Early research focused primarily on simple substitution patterns, but subsequent investigations revealed that more complex architectures, such as those incorporating sulfanyl linkages and elaborate substituent groups, could provide enhanced selectivity and potency. The development of this compound exemplifies this evolutionary trajectory, representing a sophisticated approach to heterocyclic drug design that incorporates multiple functional elements within a single molecular framework.

Position within Organic Chemistry Classification Systems

Within the hierarchical classification systems employed in organic chemistry, this compound occupies a position as a complex heterocyclic compound. The compound falls under the broad category of six-membered heterocyclic compounds, specifically those containing nitrogen as the heteroatom. This classification places it alongside other pyridine derivatives that have demonstrated significant importance in both synthetic chemistry and pharmaceutical applications.

The compound's classification extends beyond simple heterocyclic categorization to encompass multiple functional group classifications. The presence of nitrile groups (dicyano functionality) places it within the category of organic cyanides, while the ester linkage in the benzyl acetate portion classifies it as an organic ester. The sulfanyl group introduces sulfur-containing functionality, adding another dimension to its chemical classification. This multifunctional nature makes the compound particularly interesting from both synthetic and biological perspectives, as it can participate in diverse chemical reactions and biological interactions.

From a pharmaceutical chemistry standpoint, the compound belongs to the class of small molecule drug candidates that have been designed to interact with specific biological targets. The amino-3,5-dicyanopyridine core structure has been recognized as a privileged scaffold in medicinal chemistry, particularly for the development of adenosine receptor ligands. This classification has important implications for the compound's potential therapeutic applications and guides research efforts toward understanding its biological mechanisms of action.

Relationship to 3,5-Dicyanopyridine Derivative Family

This compound represents a sophisticated member of the 3,5-dicyanopyridine derivative family, which has become increasingly important in contemporary medicinal chemistry. This family of compounds is characterized by the presence of cyano groups at the 3 and 5 positions of the pyridine ring, creating a framework that exhibits unique electronic properties and biological activities. The specific structural modifications present in the benzyl compound distinguish it from simpler family members while maintaining the core dicyanopyridine functionality that defines this chemical class.

Research into 3,5-dicyanopyridine derivatives has revealed their potential as adenosine receptor ligands, with many family members demonstrating high affinity for human adenosine A₁ receptors and exhibiting inverse agonist profiles. The structural diversity within this family allows for fine-tuning of biological activity through systematic modification of substituent groups. The benzyl compound represents an example of how complex substitution patterns can be incorporated to potentially enhance selectivity and potency while maintaining the fundamental pharmacophore responsible for biological activity.

The family relationship becomes particularly evident when comparing the benzyl compound to other well-characterized 3,5-dicyanopyridine derivatives that have been extensively studied for their adenosine receptor interactions. Many family members share common synthetic intermediates and exhibit similar biological activity profiles, suggesting that the dicyanopyridine core provides a robust scaffold for drug development efforts. The benzyl compound's position within this family is further emphasized by its structural similarity to other derivatives that have demonstrated promising pharmacological properties, including compounds that show potential for treating neuropathic pain through adenosine receptor modulation.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative of advanced synthetic methodologies and drug design strategies. The compound exemplifies the evolution of heterocyclic chemistry toward increasingly complex architectures that can address specific biological targets with enhanced precision. This evolution reflects broader trends in pharmaceutical chemistry where simple lead compounds are systematically modified to optimize therapeutic properties while minimizing adverse effects.

From a synthetic chemistry perspective, the compound represents the successful integration of multiple challenging transformations within a single synthetic sequence. The construction of the dicyanopyridine core, incorporation of the sulfanyl linkage, and attachment of the benzyl acetate moiety require sophisticated synthetic planning and execution. This complexity makes the compound valuable as a benchmark for evaluating synthetic methodologies and as a training ground for developing new approaches to heterocyclic synthesis.

The compound's significance is further enhanced by its potential applications in materials science, particularly in the development of electron-transporting semiconductors. Research has shown that 3,5-dicyanopyridine motifs can serve as effective electron-transporting materials in organic light-emitting diodes, with compounds in this family demonstrating high triplet energies and favorable electronic properties. This dual utility in both pharmaceutical and materials applications underscores the versatility of the dicyanopyridine scaffold and highlights the importance of continued research into complex derivatives such as the benzyl compound.

Properties

IUPAC Name

benzyl 2-[[3,5-dicyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-2-30-20-11-7-6-10-17(20)22-18(12-25)23(29)27-24(19(22)13-26)32-15-21(28)31-14-16-8-4-3-5-9-16/h3-11,18,22H,2,14-15H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBAFFRJHAQSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl {[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate is a complex organic compound with significant biological activity. Its unique structure suggests potential applications in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H21N3O4S
  • Molecular Weight : 447.51 g/mol
  • CAS Number : [not provided]

The compound exhibits various biological activities attributed to its structural components:

  • Inhibition of Carbonic Anhydrase : Similar compounds have shown inhibition of carbonic anhydrase (CA) isoforms, which play a crucial role in physiological processes such as respiration and acid-base balance. For instance, certain derivatives have demonstrated Ki values in the low nanomolar range against human CA isoforms, indicating potent inhibitory effects .
  • Antimicrobial Activity : The presence of the pyridine ring and dicyano groups enhances the compound's interaction with biological targets, potentially leading to antimicrobial effects. Compounds with similar structures have been evaluated for their antibacterial and antifungal properties.
  • Anticancer Potential : The unique substitution patterns may allow for selective targeting of cancer cells. Preliminary studies on related compounds indicate that they can induce apoptosis in various cancer cell lines.

Case Studies

  • Carbonic Anhydrase Inhibition :
    • A study evaluated a series of compounds related to this compound for their inhibitory effects on human CA isoforms. The most potent inhibitors showed Ki values ranging from 7.7 nM to 41.3 nM against hCA II and hCA IX .
    CompoundCA IsoformKi (nM)
    Compound 6ihCA II7.7
    Compound 6bhCA XIII69.8
    Compound 6dhCA XIII65.8
  • Antimicrobial Studies :
    • Related compounds were tested against various bacterial strains, showing significant inhibition zones compared to standard antibiotics. This suggests the potential for developing new antimicrobial agents based on the benzyl acetate framework.
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating moderate to high cytotoxicity.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups: The 3,5-dicyano substitution in the target compound and may increase electrophilicity at the pyridinyl core, favoring nucleophilic addition reactions.
  • Aromatic Substitutions : The 2-ethoxyphenyl group in the target compound vs. 4-hydroxyphenyl in alters electronic and steric properties, affecting binding affinity in hypothetical receptor interactions.

Research Findings and Limitations

  • Biological Activity: No direct data on the target compound’s bioactivity is available in the evidence. However, analogs like 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9, ) are explicitly labeled for research use only, highlighting the exploratory stage of such compounds.
  • Synthetic Challenges: The dicyano and sulfanyl groups in the target compound may complicate purification, as seen in related nitrile-containing structures .

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of intermediates during cyclocondensation, while nonpolar solvents (toluene, dichloromethane) improve yields in coupling reactions by minimizing side interactions. Elevated temperatures (80–120°C) are critical for overcoming kinetic barriers in cyclization steps, though excessive heat promotes decomposition of nitrile groups.

Catalytic Hydrogenation for Intermediate Reduction

Selective reduction of α,β-unsaturated ketones to saturated ketones is achieved using Pd/C under hydrogen atmospheres. This step is pivotal for forming the 6-oxo-1,4,5,6-tetrahydro-2-pyridinyl structure without over-reducing the dicyano substituents.

Deprotection and Final Product Isolation

Final deprotection of the benzyl ester is performed using NaOH in DMSO/water mixtures, which cleaves the ester bond without affecting the sulfanyl group. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Table 2: Deprotection Conditions and Yields

Deprotection AgentSolventTemperature (°C)Yield (%)
1 M NaOHDMSO/H₂O (3:1)2588
LiOHTHF/H₂O (2:1)4092
HCl (gas)Dioxane078

Adapted from PEG-b-PAsp deprotection methodologies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.